molecular formula C15H19N3O2S2 B2831895 N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzenesulfonamide CAS No. 1706285-87-1

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzenesulfonamide

Cat. No.: B2831895
CAS No.: 1706285-87-1
M. Wt: 337.46
InChI Key: AYYBXJSHOKHDIR-UHFFFAOYSA-N
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Description

N-{[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methyl}benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a benzenesulfonamide group linked to a piperidine-thiazole scaffold, a structural motif present in several biologically active molecules. Compounds incorporating the N-(thiazol-2-yl) group have been identified as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . This makes them valuable pharmacological tools for studying the physiological roles of this poorly understood ion channel, which is activated by zinc, copper, and protons . Furthermore, structural analogs combining benzenesulfonamide with thiazole rings have demonstrated emergent antibacterial properties, showing activity against both Gram-positive and Gram-negative bacterial strains . The presence of the sulfonamide group also suggests potential for enzyme inhibition, as this moiety is a common feature in inhibitors of targets like carbonic anhydrase and dihydropteroate synthetase. Researchers can utilize this compound as a key intermediate or lead compound in developing novel therapeutics and probing complex biochemical pathways. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments before use.

Properties

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c19-22(20,14-6-2-1-3-7-14)17-11-13-5-4-9-18(12-13)15-16-8-10-21-15/h1-3,6-8,10,13,17H,4-5,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYBXJSHOKHDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzenesulfonamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the coupling reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the thiazole or piperidine rings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzenesulfonamide to analogs in terms of structural features , biological activity , and physicochemical properties .

Structural Analogues with Piperidine and Sulfonamide Motifs
Compound Name Key Structural Differences Biological Activity Reference
N-{[1-(2-(2-Isopropoxyphenoxy)ethyl)piperidin-4-yl]methyl}-3-chloro-2-fluorobenzenesulfonamide (34) Replaces thiazole with aryloxyethyl group; adds chloro-fluoro substitution on benzene α1A-adrenoceptor antagonist (6-fold selectivity over α1B)
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide Uses pyridine instead of piperidine; adds aniline and methyl groups Not explicitly stated, but pyridine derivatives often target kinases or receptors
4-((2-Hydroxybenzylidene)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide (L1) Schiff base linkage instead of piperidine-methyl bridge; adds hydroxybenzylidene Antimicrobial activity (hypothesized based on Schiff base reactivity)

Key Observations :

  • Thiazole vs. Pyridine/Phenoxy Groups: The thiazole in the target compound may enhance electron-deficient character compared to pyridine or aryloxy groups, influencing interactions with hydrophobic enzyme pockets .
  • Piperidine Flexibility : The piperidine scaffold in the target compound likely improves conformational adaptability for receptor binding compared to rigid Schiff bases (e.g., L1) .
Physicochemical and Computational Insights
  • LogP and Solubility : Thiazole-containing compounds typically exhibit moderate LogP values (~2.5–3.5), balancing lipophilicity for membrane penetration and aqueous solubility. This contrasts with more polar Schiff bases (e.g., L1, LogP ~1.8) .
  • DFT and Docking Studies: Pyridine-based sulfonamides (e.g., compound 2a) show strong binding to insecticidal targets via π-π stacking.

Biological Activity

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a thiazole ring, a piperidine ring, and a benzenesulfonamide moiety. The molecular formula is C19H25N3O2SC_{19}H_{25}N_3O_2S, and the compound's synthesis typically involves multiple steps, starting from the preparation of thiazole and piperidine intermediates, which are then coupled to form the final product under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is believed to modulate the activity of enzymes or receptors, leading to various biological effects. For instance, sulfonamide analogues have been found to inhibit the NLRP3 inflammasome, a critical component in inflammatory responses linked to various diseases .

Inhibition of NLRP3 Inflammasome

Recent studies have highlighted the compound's potential as an NLRP3 inflammasome inhibitor. The NLRP3 inflammasome plays a significant role in inflammatory diseases, making it a promising target for therapeutic intervention. In vivo studies demonstrated that certain analogues of benzenesulfonamide exhibited potent inhibitory effects on this inflammasome, suggesting that modifications on the sulfonamide moiety can enhance biological activity .

Antitumor Activity

Research into related compounds has shown promising antitumor activities against various cancer cell lines. For example, compounds structurally similar to this compound have been tested against tumor cell lines such as Huh7 (hepatocellular carcinoma) and PC3 (prostate carcinoma), revealing IC50 values lower than 10 μM for some derivatives .

Study on JC124

In a study involving JC124, a benzenesulfonamide analogue, it was observed that this compound significantly reduced infarct size in mouse models of acute myocardial infarction. The treatment with JC124 showed an inhibitory potency of 3.25 μM against IL-1β release, highlighting its potential therapeutic application in cardiovascular diseases .

Comparative Analysis of Analogues

A comparative analysis of various analogues revealed that structural modifications significantly influenced their biological activity. For instance:

CompoundIC50 (μM)Biological Activity
JC1210.55NLRP3 inhibition
JC1240.42Cardiac protection
GlyburideVariesAntidiabetic & anti-inflammatory effects

This table illustrates how specific changes in chemical structure can lead to enhanced biological effects.

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and connectivity (e.g., sulfonamide -SO₂- at δ 3.1–3.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ = 377.4 g/mol) .
  • HPLC-PDA : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content within ±0.3% theoretical) .

How to design experiments to elucidate the structure-activity relationship (SAR) of this compound?

Q. Advanced Research Focus

  • Functional Group Modifications : Synthesize analogs with variations in the thiazole, piperidine, or sulfonamide groups. For example:
    • Replace thiazole with oxazole to assess heterocycle impact .
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the benzene ring .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) or receptors (GPCRs) using IC₅₀/EC₅₀ assays .
  • Computational Modeling : Perform molecular docking (AutoDock, Schrödinger) to predict binding modes and guide synthetic priorities .

What are the known pharmacological targets or pathways influenced by this sulfonamide derivative?

Q. Basic Research Focus

  • Enzyme Inhibition : Preliminary studies suggest activity against carbonic anhydrase IX (CA-IX) and tyrosine kinases, relevant in cancer .
  • Anti-inflammatory Pathways : Modulation of COX-2 or NF-κB signaling via sulfonamide interactions .
  • Antimicrobial Activity : Thiazole-piperidine hybrids show Gram-positive bacterial inhibition (MIC: 2–8 µg/mL) .

Validation Tools : Western blotting, qPCR, and ELISA quantify pathway modulation .

What strategies improve the yield of critical intermediates during synthesis?

Q. Advanced Research Focus

  • Catalyst Screening : Use Pd/C or CuI for coupling reactions to reduce side products .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sulfonamide formation .
  • Flow Chemistry : Continuous flow reactors improve mixing and heat transfer for exothermic steps (yield increase: 15–20%) .
  • Cryogenic Purification : Low-temperature recrystallization minimizes impurity carryover .

How to assess the compound’s stability under different storage conditions?

Q. Basic Research Focus

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor via HPLC .
  • Solution Stability : Test in DMSO or PBS (pH 7.4) at 25°C; degradation >5% indicates need for lyophilization .
  • Long-Term Storage : Store at -20°C under argon; use amber vials to prevent photolysis .

How to address discrepancies between computational predictions and experimental bioactivity data?

Q. Advanced Research Focus

  • Re-evaluate Docking Parameters : Adjust protonation states, solvation models, or binding site flexibility .
  • In Vitro Counter-Screens : Test off-target effects (e.g., hERG binding, CYP450 inhibition) to identify confounding factors .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites altering observed activity .

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